molecular formula C11H7ClN4 B2990676 1-(6-chloropyridazin-3-yl)-1H-benzo[d]imidazole CAS No. 109890-25-7

1-(6-chloropyridazin-3-yl)-1H-benzo[d]imidazole

Cat. No. B2990676
CAS RN: 109890-25-7
M. Wt: 230.66
InChI Key: QFNQBCMUMIHUBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(6-chloropyridazin-3-yl)-1H-benzo[d]imidazole” is a compound that contains an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . It also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms .


Molecular Structure Analysis

Imidazole behaves as a π-deficient ligand (π-acceptor) similar to pyridine, and its sp2 nitrogen atoms mainly form η 1 (σ,N py) complexes . The structure of “1-(6-chloropyridazin-3-yl)-1H-benzo[d]imidazole” would include these characteristics, along with the properties of the pyridazine ring .

Scientific Research Applications

Medicinal Chemistry and Drug Development

1-(6-chloropyridazin-3-yl)-1H-benzo[d]imidazole has been investigated for its potential as a drug candidate. Researchers explore its pharmacological properties, such as binding affinity to specific receptors, metabolic stability, and toxicity profiles. The compound’s structural features may make it suitable for targeting specific diseases, including cancer, neurological disorders, or infectious diseases .

Transition Metal Complexes

The ligand (L1) derived from 1-(6-chloropyridazin-3-yl)-1H-benzo[d]imidazole forms transition metal complexes with metals like iron, nickel, and copper. These complexes have been studied for their antimicrobial and anticancer activities. Understanding the coordination chemistry of this ligand can provide insights into its potential therapeutic applications .

Photochemical Reactions

Researchers have explored the photochemical behavior of 1-(6-chloropyridazin-3-yl)-1H-benzo[d]imidazole. It may serve as a photochemical probe or participate in light-induced reactions. Investigating its reactivity under different light conditions can reveal valuable mechanistic insights .

Organic Synthesis

The compound’s unique structure makes it an interesting building block for organic synthesis. Chemists use it to create more complex molecules, such as heterocyclic compounds or functionalized derivatives. Its reactivity and selectivity in various reactions contribute to its utility in synthetic chemistry .

Biological Studies

Biologists and biochemists explore the effects of 1-(6-chloropyridazin-3-yl)-1H-benzo[d]imidazole on cellular processes. It may interact with enzymes, receptors, or other biomolecules, affecting cell signaling pathways, gene expression, or protein function. These studies provide insights into its biological relevance .

Material Science

The compound’s properties extend beyond biological applications. Researchers investigate its potential as a material for sensors, catalysts, or optoelectronic devices. Its stability, solubility, and electronic properties play a crucial role in determining its suitability for specific material science applications .

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Safety and Hazards

The safety and hazards associated with “1-(6-chloropyridazin-3-yl)-1H-benzo[d]imidazole” are not specified in the resources I have. For safety information related to imidazole, a Material Safety Data Sheet (MSDS) should be consulted .

Future Directions

Recent advances in the synthesis of imidazole derivatives suggest that there is potential for the development of new methods for the regiocontrolled synthesis of substituted imidazoles . This could open up new possibilities for the synthesis and application of “1-(6-chloropyridazin-3-yl)-1H-benzo[d]imidazole”.

properties

IUPAC Name

1-(6-chloropyridazin-3-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4/c12-10-5-6-11(15-14-10)16-7-13-8-3-1-2-4-9(8)16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNQBCMUMIHUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=NN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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